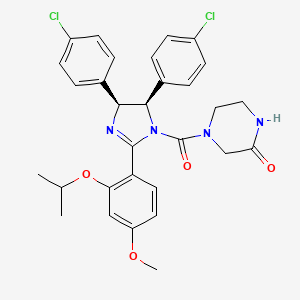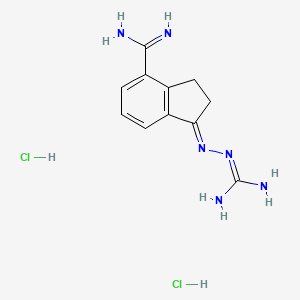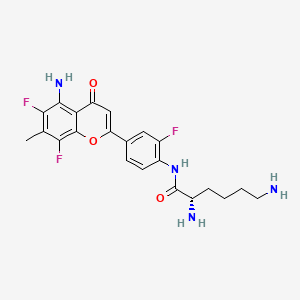![molecular formula C27H35F2N7O3 B1683955 4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide CAS No. 1062243-51-9](/img/structure/B1683955.png)
4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
Descripción general
Descripción
The compound is also known as TAK-960 . It has a molecular formula of C27H34F3N7O3 and a molecular weight of 561.60 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups, including a pyrimido[4,5-b][1,4]diazepine core, a cyclopentyl group, a methoxy group, and a piperidine ring .Physical And Chemical Properties Analysis
The compound is stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Treatment of Acute Myeloid Leukemia (AML)
Ro3280 has been identified as a novel inhibitor of Polo-like kinase 1 (PLK1), a protein highly expressed in leukemia cell lines and in 73.3% of pediatric acute myeloid leukemia (AML) samples . It has been found to induce apoptosis in leukemia cells . The regulation of several apoptosis-associated genes, including DCC, CDKN1A, BTK, and SOCS2, has been verified by western blot .
Breast Cancer Treatment
Ro3280 has shown potent cytotoxic effects against MCF-7, a human breast cancer cell line . It has been found to suppress the proliferation of MCF-7 cells through the induction of cell cycle arrest at the G2/M point . The compound induced apoptosis, multicaspase activity, DNA damage response, and decreased mitochondrial membrane potential of MCF-7 cells .
Treatment of Hepatocellular Carcinoma
The cytotoxic effects of Ro3280 have also been assessed against HepG2, a human hepatocellular carcinoma cell line . Although the specific effects on HepG2 cells are not detailed, the study suggests that Ro3280 displays potent cytotoxicity in all treated cancer cells .
Prostate Cancer Treatment
Ro3280 has been tested against PC3, a human prostate cancer cell line . Similar to HepG2 cells, the specific effects on PC3 cells are not detailed, but the study suggests that Ro3280 displays potent cytotoxicity in all treated cancer cells .
Treatment of Non-Cancerous Cells
Ro3280 has also been tested against non-cancerous L929 fibroblast cells . The specific effects on L929 cells are not detailed, but the study suggests that Ro3280 displays potent cytotoxicity in all treated cells .
Potential for Development of Cancer-Specific Small Molecule Drugs
Given its inhibitory effects on PLK1, a protein highly expressed in many cancers, Ro3280 has potential for the development of cancer-specific small molecule drugs .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ro3280, also known as 4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide, primarily targets Polo-like kinase 1 (PLK1) . PLK1 is a serine/threonine-protein kinase that plays crucial roles during mitosis and contributes to DNA damage response and repair . It is highly expressed in many types of tumor cells and is therefore considered a biomarker of transformation and a potential target for the development of cancer-specific small molecule drugs .
Mode of Action
Ro3280 interacts with its primary target, PLK1, by inhibiting its activity . This inhibition leads to significant reductions in the strength of the migratory, invasive, and proliferative properties of treated cancer cell lines . It also induces apoptosis and cell cycle disorder in leukemia cells .
Biochemical Pathways
Ro3280 affects several biochemical pathways. It prevents cell proliferation, migration, and invasion via the Wnt/β-catenin pathway in prostate cancer . The Wnt/β-catenin pathway is critical in cellular biological processes such as cell growth and differentiation . Ro3280 treatment also regulates several apoptosis-associated genes .
Pharmacokinetics
It is known that ro3280 has potent inhibitory activity against plk1 and excellent in vitro cellular potency .
Result of Action
The molecular and cellular effects of Ro3280’s action include the induction of apoptosis and cell cycle disorder in leukemia cells . It also regulates several apoptosis-associated genes . Ro3280 treatment leads to significant reductions in the strength of the migratory, invasive, and proliferative properties of treated cancer cell lines .
Propiedades
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZZLZKAXGMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048511 | |
| Record name | Ro 3280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1062243-51-9 | |
| Record name | Ro 3280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




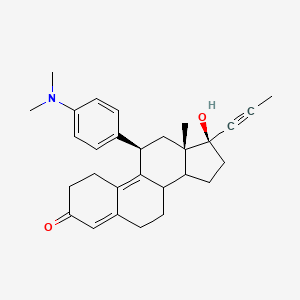

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)
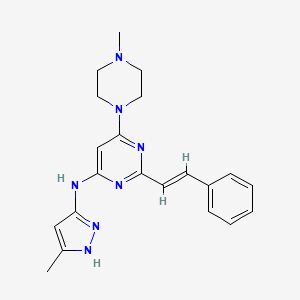
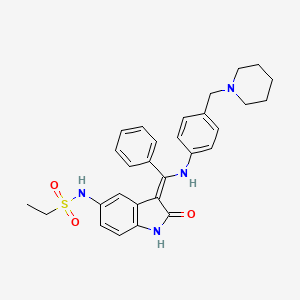
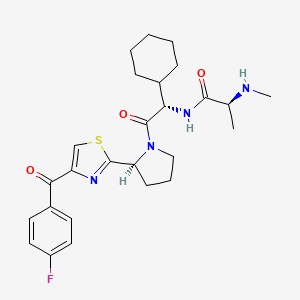

![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)
